130-Fold Potency Boost in Renin Inhibition Compared to L-Leucine
In a series of renin inhibitors based on the angiotensinogen substructure, replacing the native L-leucine at the Leu10 side chain with a residue derived from L-cyclohexylalanine resulted in a dramatic 130-fold increase in inhibitory potency [1].
| Evidence Dimension | Inhibitory Potency (fold-change) |
|---|---|
| Target Compound Data | 130-fold boost in potency |
| Comparator Or Baseline | L-leucine (baseline potency = 1x) |
| Quantified Difference | 130-fold increase |
| Conditions | Renin inhibition assay using a novel phosphostatine Leu10-Val11 replacement scaffold |
Why This Matters
This quantifiable potency enhancement demonstrates that N-cyclohexyl-DL-alanine is not just a structural analog but a superior functional replacement for leucine in specific binding pockets, directly informing lead optimization strategies.
- [1] Dellaria Jr, J. F., Maki, R. G., Bopp, B. A., Cohen, J., Kleinert, H. D., Luly, J. R., ... & Stein, H. H. (1990). New inhibitors of renin that contain novel phosphostatine Leu-Val replacements. Journal of Medicinal Chemistry, 33(2), 534-542. View Source
